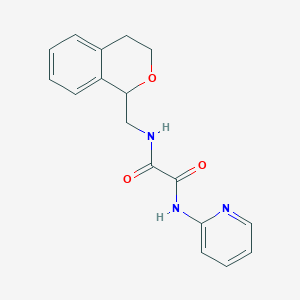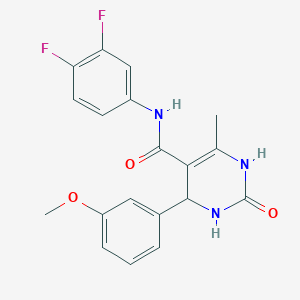![molecular formula C23H34NO5P B3965590 diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate](/img/structure/B3965590.png)
diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate
Vue d'ensemble
Description
Diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate, also known as Compound 401, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a member of the organophosphate family, which includes many compounds that have been used as pesticides and nerve agents. However, Compound 401 has unique properties that make it a valuable tool for researchers in the fields of biochemistry and pharmacology.
Mécanisme D'action
Diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate 401 works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This leads to an accumulation of acetylcholine in the brain, which can improve cognitive function, memory, and learning. In addition, this compound 401 has been shown to have antioxidant properties, which may also contribute to its beneficial effects.
Biochemical and Physiological Effects:
Studies have shown that this compound 401 can improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, this compound 401 has been shown to have anti-inflammatory effects in other tissues, suggesting that it may have potential applications in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate 401 is its specificity for acetylcholinesterase, which allows researchers to study the effects of acetylcholine in a controlled manner. In addition, its antioxidant and anti-inflammatory properties make it a valuable tool for studying the effects of oxidative stress and inflammation in various tissues. However, one limitation of this compound 401 is its potential toxicity, which must be carefully monitored in laboratory experiments.
Orientations Futures
There are many potential future directions for research on diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate 401. One area of interest is its potential applications in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as arthritis and inflammatory bowel disease. In addition, further studies are needed to fully understand the biochemical and physiological effects of this compound 401 and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
Diisobutyl [anilino(2,4-dimethoxyphenyl)methyl]phosphonate 401 has been studied extensively for its potential applications in scientific research. One of the main areas of interest is its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to increased levels of acetylcholine in the brain, which has been shown to have a number of beneficial effects.
Propriétés
IUPAC Name |
N-[bis(2-methylpropoxy)phosphoryl-(2,4-dimethoxyphenyl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34NO5P/c1-17(2)15-28-30(25,29-16-18(3)4)23(24-19-10-8-7-9-11-19)21-13-12-20(26-5)14-22(21)27-6/h7-14,17-18,23-24H,15-16H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKIAZOMAPKQHLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COP(=O)(C(C1=C(C=C(C=C1)OC)OC)NC2=CC=CC=C2)OCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34NO5P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methylphenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B3965507.png)
![2-ethoxy-4-[5-(2-methyl-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B3965510.png)
![1-{[4-(4-morpholinylsulfonyl)-2-thienyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B3965511.png)

![4-[(4-fluorophenyl)amino]-2-methyl-3-(4-methylbenzyl)-4-oxobutanoic acid](/img/structure/B3965524.png)
![N-[3-(2-hydroxyphenyl)propyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3965529.png)

![2-[(4-nitrophenyl)amino]-2-oxoethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B3965557.png)
![N-[3-(1H-imidazol-1-yl)propyl]-N'-(2-methylphenyl)thiourea](/img/structure/B3965563.png)
![ethyl 4-[5-ethyl-2-(ethylthio)-3-thienyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B3965567.png)



![3-benzyl-4-oxo-4-{[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B3965583.png)